7-Amino-6-chloroisoquinoline-5,8-dione
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Overview
Description
7-Amino-6-chloroisoquinoline-5,8-dione is a chemical compound with the molecular formula C₉H₅ClN₂O₂. It is a derivative of isoquinoline, characterized by the presence of an amino group at the 7th position and a chlorine atom at the 6th position.
Preparation Methods
The synthesis of 7-Amino-6-chloroisoquinoline-5,8-dione typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method includes the chlorination of isoquinoline-5,8-dione followed by amination.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
7-Amino-6-chloroisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6th position .
Scientific Research Applications
7-Amino-6-chloroisoquinoline-5,8-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers use this compound to study the mechanisms of enzyme inhibition and protein interactions, contributing to a better understanding of biological processes.
Mechanism of Action
The mechanism of action of 7-Amino-6-chloroisoquinoline-5,8-dione involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes involved in cell proliferation, leading to the selective inhibition of tumor cells. The compound may also interfere with DNA replication and repair processes, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar compounds to 7-Amino-6-chloroisoquinoline-5,8-dione include:
6-Chloroisoquinoline-5,8-dione: Lacks the amino group at the 7th position, resulting in different chemical properties and biological activities.
7-Aminoisoquinoline-5,8-dione:
7-Amino-6-bromoisoquinoline-5,8-dione: Substitutes the chlorine atom with a bromine atom, leading to variations in its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-amino-6-chloroisoquinoline-5,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-7(11)9(14)5-3-12-2-1-4(5)8(6)13/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBSDKPMFIQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=C(C2=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737552 |
Source
|
Record name | 7-Amino-6-chloroisoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192630-52-7 |
Source
|
Record name | 7-Amino-6-chloroisoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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